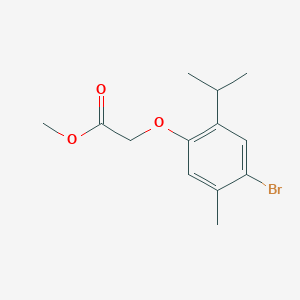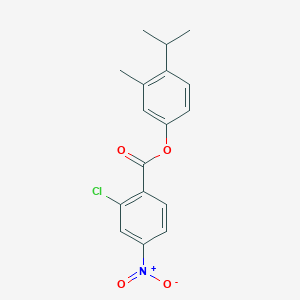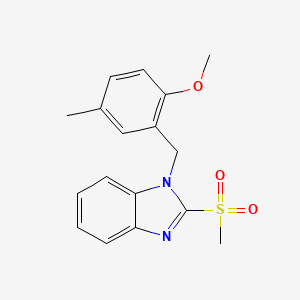
methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In
Aplicaciones Científicas De Investigación
Methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate has been used in various scientific research applications, including as a starting material for the synthesis of other compounds. It has also been used as a reagent in the synthesis of biologically active molecules, such as antitumor agents and anti-inflammatory drugs. Additionally, methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate has been used in the development of new materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in the inflammatory response.
Biochemical and Physiological Effects:
Methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antitumor activity in vitro. Additionally, methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate has been shown to have antibacterial activity against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. Additionally, it has been shown to have a variety of biological activities, making it a useful tool in various scientific research applications. However, one limitation of using methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate. One area of research could be the development of new synthetic methods for the compound, which could improve its availability and reduce the cost of synthesis. Additionally, further studies could be conducted to better understand the mechanism of action of methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate and its potential applications in the treatment of various diseases. Finally, research could be conducted to explore the potential use of methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate in the development of new materials, such as liquid crystals and polymers.
Métodos De Síntesis
Methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate can be synthesized through various methods, including the reaction of 4-bromo-2-isopropyl-5-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then methylated using methyl iodide to yield methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate. Other methods include the reaction of 4-bromo-2-isopropyl-5-methylphenol with methyl chloroformate in the presence of a base or the reaction of 4-bromo-2-isopropyl-5-methylphenol with dimethyl sulfate in the presence of a base.
Propiedades
IUPAC Name |
methyl 2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-8(2)10-6-11(14)9(3)5-12(10)17-7-13(15)16-4/h5-6,8H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYNNRATTVUEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5674046.png)

![(1S*,5R*)-6-[(5-methyl-2-pyrazinyl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674074.png)
![3-[4-(methylthio)-2-oxo-1(2H)-pyrimidinyl]propanoic acid](/img/structure/B5674079.png)
![3-{[(2-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5674081.png)


![5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5674096.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5674103.png)


![1-isobutyl-3-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5674149.png)
![1,6-dimethyl-N-[1-(3-thienyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5674156.png)
![(3R*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-cyclopropyl-3-pyrrolidinamine](/img/structure/B5674164.png)